2-Fluoro-4-(piperidin-4-YL)benzonitrile
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Overview
Description
2-Fluoro-4-(piperidin-4-yl)benzonitrile is a chemical compound with the molecular formula C12H13FN2 and a molecular weight of 204.24 g/mol . It is characterized by the presence of a fluorine atom, a piperidine ring, and a benzonitrile group. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(piperidin-4-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(piperidin-4-yl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and organic solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
2-Fluoro-4-(piperidin-4-yl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(piperidin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and fluorine atom play crucial roles in its binding affinity and activity . The compound can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Fluoro-4-(piperidin-4-yl)benzonitrile is unique due to its specific combination of a fluorine atom, a piperidine ring, and a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1035264-55-1 |
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Molecular Formula |
C12H13FN2 |
Molecular Weight |
204.24 g/mol |
IUPAC Name |
2-fluoro-4-piperidin-4-ylbenzonitrile |
InChI |
InChI=1S/C12H13FN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2 |
InChI Key |
JMVDBGDWWYQUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
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